molecular formula C10H7ClN2O2 B13115017 Methyl 1-chlorophthalazine-6-carboxylate

Methyl 1-chlorophthalazine-6-carboxylate

Cat. No.: B13115017
M. Wt: 222.63 g/mol
InChI Key: DYTFPIINWVHHSA-UHFFFAOYSA-N
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Description

Methyl 1-chlorophthalazine-6-carboxylate is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chlorophthalazine-6-carboxylate typically involves the chlorination of phthalazine derivatives followed by esterification. One common method includes the reaction of phthalazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chlorophthalazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Oxidation: Formation of phthalazine dicarboxylates or other oxidized products.

Scientific Research Applications

Methyl 1-chlorophthalazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-chlorophthalazine-6-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, lacking the chlorine and ester groups.

    1-Chlorophthalazine: Similar structure but without the ester group.

    Methyl phthalazine-6-carboxylate: Similar structure but without the chlorine atom.

Uniqueness

Methyl 1-chlorophthalazine-6-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 1-chlorophthalazine-6-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)5-12-13-9(8)11/h2-5H,1H3

InChI Key

DYTFPIINWVHHSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=NC(=C2C=C1)Cl

Origin of Product

United States

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